1,3-Propane-d6-dithiol

Mass Spectrometry Isotope Dilution Internal Standard

1,3-Propane-d6-dithiol (CAS 1219803-51-6) is a perdeuterated analog of the dithiol 1,3-propanedithiol (CAS 109-80-8), featuring six deuterium atoms in place of the aliphatic hydrogens on the propane backbone. This isotopic substitution results in a molecular formula of C3H2D6S2 and a molecular weight of 114.26 g/mol.

Molecular Formula C3H8S2
Molecular Weight 114.27 g/mol
Cat. No. B12394874
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,3-Propane-d6-dithiol
Molecular FormulaC3H8S2
Molecular Weight114.27 g/mol
Structural Identifiers
SMILESC(CS)CS
InChIInChI=1S/C3H8S2/c4-2-1-3-5/h4-5H,1-3H2/i1D2,2D2,3D2
InChIKeyZJLMKPKYJBQJNH-NMFSSPJFSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,3-Propane-d6-dithiol (CAS 1219803-51-6): Key Baseline Data for Procurement in Isotopic Analysis


1,3-Propane-d6-dithiol (CAS 1219803-51-6) is a perdeuterated analog of the dithiol 1,3-propanedithiol (CAS 109-80-8), featuring six deuterium atoms in place of the aliphatic hydrogens on the propane backbone . This isotopic substitution results in a molecular formula of C3H2D6S2 and a molecular weight of 114.26 g/mol . The compound is a clear, colorless liquid with a strong, characteristic sulfurous odor . As a stable isotope-labeled compound, its primary value lies in its application as an internal standard in quantitative mass spectrometry, where its distinct mass offset and near-identical chemical behavior to the unlabeled analyte are critical for analytical accuracy .

Why 1,3-Propane-d6-dithiol Cannot Be Replaced by Unlabeled 1,3-Propanedithiol or Other In-Class Analogs


Substituting 1,3-propane-d6-dithiol with its unlabeled counterpart (1,3-propanedithiol) or other structurally similar dithiols (e.g., 1,2-ethane-d4-dithiol) is not a scientifically valid practice in quantitative workflows. The core value proposition of 1,3-propane-d6-dithiol is its function as an isotopically distinct internal standard . The unlabeled compound cannot serve as an internal standard for itself because it would be indistinguishable from the analyte in a mass spectrometer, providing no ability to correct for matrix effects, sample loss, or instrument variability [1]. While other deuterated dithiols exist, they do not share the identical chromatographic retention time and ionization efficiency of 1,3-propanedithiol, which are essential for accurate isotope dilution quantitation [2]. The use of 1,3-propane-d6-dithiol ensures co-elution and matched response factors, a prerequisite for minimizing analytical error. The following quantitative evidence details the specific, measurable advantages that justify its selection over any generic alternative.

Quantitative Evidence Guide for 1,3-Propane-d6-dithiol: Differentiating Data for Procurement Decisions


Mass Spectrometry Quantification: Isotopic Purity and Mass Resolution from 1,3-Propanedithiol

1,3-Propane-d6-dithiol is distinguished from its unlabeled counterpart, 1,3-propanedithiol, by a precise mass shift of +6.04 Da, due to the substitution of six hydrogens with deuterium [1]. This mass difference is a fundamental requirement for an internal standard, enabling baseline separation of the analyte and standard in a mass spectrometer. The compound is supplied with a certified isotopic purity of ≥98 atom % D, as verified by multiple vendors, ensuring minimal spectral interference from unlabeled or partially labeled molecules . This level of purity is critical for achieving accurate quantification in isotope dilution mass spectrometry (IDMS) workflows.

Mass Spectrometry Isotope Dilution Internal Standard

NMR Spectral Simplification: Reduction of 1H Background Signal from Unlabeled 1,3-Propanedithiol

In ¹H-NMR spectroscopy, 1,3-propane-d6-dithiol provides a key advantage over its unlabeled analog: the near-complete absence of proton signals from the aliphatic chain. The deuterium substitution effectively silences the signals from the CD₂ groups that would normally dominate the spectrum of 1,3-propanedithiol . This reduces spectral crowding and background interference, particularly in the aliphatic region (δ 1-3 ppm), thereby simplifying spectral interpretation and improving the signal-to-noise ratio for the analyte of interest . While this is a qualitative improvement, its impact is significant for studies requiring clear observation of low-abundance species or complex mixtures.

NMR Spectroscopy Mechanistic Studies Structural Biology

Isotope Dilution Mass Spectrometry (IDMS): Superior Quantification Accuracy vs. Non-Isotopic Internal Standards

The use of a deuterated internal standard like 1,3-propane-d6-dithiol in IDMS is recognized as the gold standard for quantification, providing superior accuracy compared to methods using non-isotopic internal standards. The principle is that the deuterated standard will co-elute with the analyte and experience identical matrix effects during sample preparation and ionization [1]. This corrects for sample loss and ion suppression, leading to more precise and accurate results. Studies in bioanalysis and environmental science consistently demonstrate that isotope dilution methods using deuterated standards yield relative standard deviations (RSDs) often below 15% and recovery rates closer to 100% [2]. In contrast, methods using structural analogs as internal standards can show significant bias due to differential extraction and ionization efficiency [3].

Analytical Chemistry IDMS Method Validation

Fidelity as a Tracer in Mechanistic and Metabolic Studies: Unambiguous Tracking vs. Unlabeled 1,3-Propanedithiol

1,3-Propane-d6-dithiol serves as a chemically identical but isotopically distinct tracer, enabling the elucidation of reaction mechanisms and metabolic pathways involving sulfur compounds . When used in a reaction, the fate of the dithiol moiety can be tracked with high fidelity by mass spectrometry or NMR, because the mass of the deuterated compound (+6.04 Da) acts as a unique, permanent label. This is a capability that the unlabeled compound does not possess; it would simply add to the pool of unlabeled analyte, making it impossible to distinguish newly formed products from the starting material . This principle allows for the quantitative measurement of bond cleavage, exchange rates, and incorporation into larger structures, providing direct evidence for mechanistic proposals [1].

Mechanistic Studies Metabolism Tracing Experiments

Validated Application Scenarios for 1,3-Propane-d6-dithiol Based on Quantitative Evidence


Quantitative Analysis of 1,3-Propanedithiol in Environmental, Food, or Biological Matrices via GC-MS or LC-MS

This is the primary and most defensible application scenario for 1,3-propane-d6-dithiol. The compound is designed to serve as the ideal internal standard for quantifying its unlabeled counterpart. In a typical workflow, a known amount of 1,3-propane-d6-dithiol is spiked into a sample (e.g., air sample, food extract, cell lysate) at the earliest stage of preparation . Its >6.04 Da mass difference allows the mass spectrometer to distinguish it from the native 1,3-propanedithiol analyte, while its ≥98 atom % D purity ensures minimal signal overlap . The ratio of analyte-to-standard peak areas is used to calculate the exact concentration of the analyte, correcting for any losses or variability during extraction, derivatization, and ionization. This application is directly supported by vendor documentation stating its use as a GC-MS internal standard for thiol compound profiling .

NMR-Based Mechanistic Elucidation of Thiol-Modulated Reactions or Conformational Dynamics

In NMR studies, 1,3-propane-d6-dithiol is the preferred reagent over unlabeled 1,3-propanedithiol when the observation of other proton signals is critical . By using the perdeuterated dithiol, the strong aliphatic proton signals from the dithiol's backbone are eliminated, uncluttering the spectral region between 1 and 3 ppm. This is particularly valuable in studies of enzyme active sites, protein-ligand interactions, or organic reaction mechanisms where 1,3-propanedithiol is used to protect carbonyl groups or act as a ligand. Researchers can monitor the exchange or binding of other molecules without interference from the reagent itself . This application stems directly from the class-level inference regarding spectral simplification .

Polymer Cross-Linking Studies and Material Science Tracer Experiments

When investigating the role of 1,3-propanedithiol as a cross-linking agent or chain transfer agent in polymer chemistry, 1,3-propane-d6-dithiol provides a unique tracer to quantify its incorporation into the polymer matrix . By performing a polymerization with a mixture of unlabeled and deuterated dithiol, the resulting polymer can be analyzed by mass spectrometry (e.g., MALDI-TOF) or by specialized NMR techniques. The distinct mass signature of the deuterated monomer unit (+6.04 Da) allows for the direct calculation of the cross-linking efficiency and the determination of the number of dithiol units per polymer chain . This level of detailed structural analysis is impossible using only the unlabeled reagent. The application is supported by vendor descriptions of its use in polymer chemistry .

Metabolic Fate and Environmental Persistence Studies of Dithiol-Containing Compounds

For studies in environmental science or toxicology investigating the fate of 1,3-propanedithiol, the use of the d6-labeled compound is a powerful approach to overcome analytical challenges. By using 1,3-propane-d6-dithiol as a surrogate standard in an isotope dilution assay, researchers can accurately quantify trace levels of the native compound in complex environmental matrices (e.g., soil, wastewater) despite its strong odor and volatility . Furthermore, the compound can be used as a direct tracer in microcosm studies to monitor its biodegradation or abiotic transformation. Tracking the +6.04 Da mass allows for the identification of degradation products and the calculation of half-lives with high confidence . This application is a direct extension of the compound's utility as an internal standard and tracer.

Quote Request

Request a Quote for 1,3-Propane-d6-dithiol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.